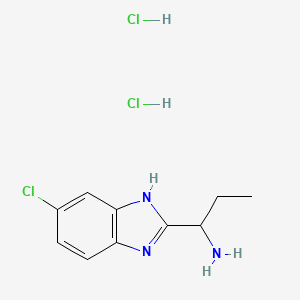

1-(6-Chloro-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(6-Chloro-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride is a chemical compound with the empirical formula C8H10Cl3N3. It has a molecular weight of 254.54 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of imidazole-containing compounds, such as this compound, is an area of active research due to their broad range of chemical and biological properties . Imidazole was first synthesized from glyoxal and ammonia . The derivatives of 1,3-diazole, another name for imidazole, show different biological activities .Molecular Structure Analysis

The molecular structure of this compound is based on the imidazole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Compounds derived from benzimidazole have been synthesized and evaluated for their antimicrobial and cytotoxic properties. For instance, a series of derivatives prepared from 1-methyl-1H-benzimidazol-2-amine exhibited good antibacterial activity and significant cytotoxic activity in vitro, highlighting their potential as leads for the development of new antimicrobial agents (Noolvi et al., 2014).

Structural and Catalytic Studies

The structural elucidation of zinc complexes derived from 2-(Aminomethyl)Benzimidazole has provided insights into their potential catalytic uses. For example, complexes synthesized via condensation showed unique geometries and were studied for their vibrational, thermogravimetric, and NMR properties, opening avenues for their application in catalysis (Patricio-Rangel et al., 2019).

Generation of Structurally Diverse Libraries

Using compounds like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as starting materials, researchers have generated structurally diverse libraries through alkylation and ring closure reactions. This approach facilitates the exploration of new chemical spaces for pharmaceutical development (Roman, 2013).

Corrosion Inhibition

Benzimidazole derivatives have shown efficacy as corrosion inhibitors for mild steel in acidic media. These compounds adsorb on the steel surface, forming insoluble complexes that prevent corrosion, demonstrating their potential in industrial applications to extend the life of metal structures (Tang et al., 2013).

Fluorescent Probes for DNA Detection

Aminated benzimidazo[1,2-a]quinolines have been synthesized and characterized as potential fluorescent probes for DNA detection. Their enhanced fluorescence emission intensity in the presence of ct-DNA suggests their applicability in biological and medical research for studying DNA interactions (Perin et al., 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(6-chloro-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3.2ClH/c1-2-7(12)10-13-8-4-3-6(11)5-9(8)14-10;;/h3-5,7H,2,12H2,1H3,(H,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSBBSCXCIOEAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC2=C(N1)C=C(C=C2)Cl)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium;3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-sulfinate](/img/structure/B2721805.png)

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea](/img/structure/B2721807.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2721813.png)

![N-(3-acetamidophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2721817.png)